Lipophilicity Advantage of the Ethyl Ester Over the Free Carboxylic Acid
The target compound's ethyl ester imparts a computed XLogP3 of 2.3, whereas the direct acid analog 2-(piperidin-4-yl)benzoic acid exhibits an XLogP3 of −0.1, representing a difference of +2.4 log units [1]. The acid carries two H-bond donors (vs. one for the ester) and a TPSA of 49.3 Ų (vs. 38.3 Ų), both of which further reduce passive membrane diffusion [2]. The higher lipophilicity and reduced polar surface area are consistent with the established preference for ester pro-drugs and intermediates in CNS and intracellular target programs [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (CID 68740896) |
| Comparator Or Baseline | 2-(Piperidin-4-yl)benzoic acid: XLogP3 = −0.1 (CID 19855264) |
| Quantified Difference | ΔXLogP3 = +2.4 (ester vs. acid); TPSA difference: 38.3 vs. 49.3 Ų; HBD difference: 1 vs. 2 |
| Conditions | PubChem XLogP3 3.0 prediction; TPSA by Cactvs (PubChem release 2021–2025) |
Why This Matters
A 2.4-log higher lipophilicity together with one fewer H-bond donor favors passive membrane permeability and blood-brain barrier penetration, making the ethyl ester the preferred intermediate when intracellular or CNS target engagement is required.
- [1] PubChem XLogP3 data for CID 68740896 and CID 19855264. National Center for Biotechnology Information (2026). View Source
- [2] PubChem TPSA and HBD data for CID 68740896 and CID 19855264. National Center for Biotechnology Information (2026). View Source
- [3] Łowicki, D. et al. Piperidine-containing drugs and recently studied analogs. Eur. J. Med. Chem. 2026, 302, 118213. View Source
